molecular formula C10H10O7S B1235339 Ferulic acid 4-sulfate CAS No. 86321-29-1

Ferulic acid 4-sulfate

Cat. No. B1235339
CAS RN: 86321-29-1
M. Wt: 274.25 g/mol
InChI Key: PZPATWACAAOHTJ-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of ferulic acid-4-O-sulfate involves the metabolic conversion of ferulic acid, a process that occurs as a result of digestion and phase II metabolism in the gut and liver. This conversion results in ferulic acid-4-O-sulfate being an abundant plasma metabolite, highlighting its significance in the metabolic fate of ferulic acid ingested through diet. Studies exploring the synthesis of ferulic acid derivatives, including sulfated and glucuronidated forms, have provided insights into the bioavailability and metabolism of ferulic acid in the human body (Piazzon et al., 2012).

Molecular Structure Analysis

The molecular structure of ferulic acid-4-O-sulfate is characterized by the addition of a sulfate group at the 4-position of ferulic acid. This modification significantly influences its biological activities and properties. The structural analysis of ferulic acid and its derivatives, including sulfated forms, is crucial for understanding their function and potential applications in various fields (Menozzi-Smarrito et al., 2011).

Chemical Reactions and Properties

Ferulic acid-4-O-sulfate exhibits unique chemical reactions and properties, distinguishing it from its parent compound, ferulic acid. Its solubility, reactivity, and interaction with biological molecules are influenced by the presence of the sulfate group. The chemical properties of ferulic acid-4-O-sulfate, including its reactivity and interactions, are key areas of research, particularly in the context of its antioxidant activities and potential health benefits (Van Rymenant et al., 2017).

Physical Properties Analysis

The physical properties of ferulic acid-4-O-sulfate, such as solubility, stability, and absorption characteristics, are essential for its application in various industries. These properties are influenced by the sulfate group, affecting its bioavailability and efficacy as a bioactive compound. Studies on the physical properties of ferulic acid derivatives provide insights into their potential uses in food, pharmaceuticals, and cosmetics (Ou & Kwok, 2004).

Chemical Properties Analysis

The chemical properties of ferulic acid-4-O-sulfate, including its antioxidant activity, are a focus of research due to the compound's potential health benefits. The sulfate group may modify the antioxidant capacity of ferulic acid, influencing its effectiveness in scavenging free radicals and protecting against oxidative stress. Research on the chemical properties of ferulic acid-4-O-sulfate is crucial for understanding its role in health and disease prevention (Graf, 1992).

Scientific Research Applications

Antioxidant Activity

Ferulic acid 4-sulfate and its metabolites have been studied for their antioxidant properties. Although ferulic acid-4'-O-sulfate exhibits very low antioxidant activity compared to its parent compounds, some products of phenolic acid metabolism, including other derivatives, still retain strong antioxidant properties. This aspect is crucial in understanding the role of these compounds in fruits and vegetables and their potential therapeutic applications (Piazzon et al., 2012).

Physiological Functions and Applications in Foods

Ferulic acid is recognized for its wide range of physiological functions, including antioxidant, antimicrobial, and anti-inflammatory activities. It is used extensively in the food and cosmetic industries, being a key ingredient in various products due to these properties. Its derivatives, including sulfates, are likely to share some of these beneficial effects (Ou & Kwok, 2004).

Metabolism and Bioavailability

Studies on the metabolism of ferulic acid derivatives, including sulfates, have shown that these compounds are metabolized through phase II metabolism in humans. This information is vital for understanding the bioavailability and potential health benefits of ferulic acid and its derivatives when consumed in foods (Menozzi-Smarrito et al., 2011).

Cardiovascular Health

Research has indicated that ferulic acid-4-O-sulfate, rather than ferulic acid, may have a significant role in relaxing arteries and lowering blood pressure in mice. This suggests potential cardiovascular benefits and the importance of metabolites of ferulic acid in mediating these effects (Van Rymenant et al., 2017).

Analytical Methodologies

Analytical methods for quantifying ferulic acid and its oligomers, including sulfates, are crucial for research and industrial applications. These methodologies help in understanding the concentration and effects of these compounds in various contexts (Barberousse et al., 2008).

Safety And Hazards

Ferulic acid 4-sulfate is not recommended for fragrance or flavor use . It may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Recent advances in the pharmacological effects of ferulic acid and its derivatives on liver diseases have been reviewed, providing guidance for the clinical application of ferulic acid and its derivatives in the treatment of liver diseases .

properties

IUPAC Name

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPATWACAAOHTJ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ferulic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ferulic acid 4-sulfate

CAS RN

86321-29-1, 151481-53-7
Record name 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferulic acid 4-O-sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ferulic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
A Piazzon, U Vrhovsek, D Masuero… - Journal of agricultural …, 2012 - ACS Publications
The main metabolites of caffeic and ferulic acids (ferulic acid-4′-O-sulfate, caffeic acid-4′-O-sulfate, and caffeic acid-3′-O-sulfate), the most representative phenolic acids in fruits and …
Number of citations: 210 pubs.acs.org
K Supikova, A Kosinova, M Vavrusa, L Koplikova… - Planta, 2022 - Springer
… Interestingly, application of ferulic acid 4-sulfate resulted in vasodilatation in isolated mouse … The natural occurrence of ferulic acid 4-sulfate confirmed in our study suggests potential …
Number of citations: 5 link.springer.com
L Rubió, MP Romero, R Solà, MJ Motilva… - Molecular Nutrition & …, 2021 - Wiley Online Library
… 3 metabolites and their Phase II conjugation (glucuronide, sulfate, or glycine), would have a marked impact on the yield of 3′-methoxycinnamic acid-4′-sulfate (ferulic acid-4′-sulfate)…
Number of citations: 2 onlinelibrary.wiley.com
T Carrozzini, E Lonati, L Botto, T Michele, M Pedro… - 2019 - boa.unimib.it
Nowadays, since life expectancy has increased and the quality of the environment in which we live has worsened, the attention to neurodegenerative diseases has grown. Aging, in fact, …
Number of citations: 0 boa.unimib.it
C Ballet, MSP Correia, LP Conway, TL Locher… - Chemical …, 2018 - pubs.rsc.org
… Structure validation of ferulic acid 4-sulfate (3) is presented as an example. (Sulfatase … -derived metabolites p-cresyl sulfate (2), ferulic acid 4-sulfate (3) and L-tyrosine-O-sulfate (9). …
Number of citations: 42 pubs.rsc.org
F Al-Khelaifi, I Diboun, F Donati, F Botrè… - Journal of the …, 2018 - Taylor & Francis
… 3) and various smaller food components sub-networks that revealed direct partial correlations between 4-vinylguaiacol sulfate and ferulic acid 4-sulfate and between methyl …
Number of citations: 34 www.tandfonline.com
MU Cheema, JL Pluznick - The FASEB Journal, 2019 - Wiley Online Library
… Intriguingly, some of the changes in plasma metabolites were sex-specific, occurring in only males (downregulation of mannose and ferulic acid 4-sulfate) or females (upregulation of 4-…
Number of citations: 0 faseb.onlinelibrary.wiley.com
N Sikron-Persi, G Granot, G Grafi, A Fait - Israel Journal of Plant Sciences, 2019 - brill.com
… A) Chromatogram in negative showing MH 273.00 of Ferulic acid 4-sulfate and isoferulic 3-sulfate; B and C) Spectra in TIC 1 and 2, respectively (see legend of Fig. 2); D and E) One …
Number of citations: 2 brill.com
IA Ludwig, P Mena, L Calani, G Borges… - Free Radical Biology …, 2015 - Elsevier
… 3′,4′-Dihydrocaffeic acid-3′-sulfate [aka 3-(4′-hydroxyphenyl)propionic acid-3′-sulfate], ferulic acid-4′-sulfate and isoferulic acid-3′-O-d-glucuronide, were obtained from …
Number of citations: 190 www.sciencedirect.com
R Kumar, AK Maurya, KD Parker, R Kant… - Molecular …, 2022 - Wiley Online Library
… Furthermore, high levels of another phenolic compound ferulic acid 4-sulfate, a derivative of … Interestingly, the relative abundance of ferulic acid 4-sulfate, cinnamoylglycine [a cinnamic …
Number of citations: 6 onlinelibrary.wiley.com

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